molecular formula C8H8F2O B140151 2-(2,3-Difluorophenyl)ethanol CAS No. 126163-30-2

2-(2,3-Difluorophenyl)ethanol

Cat. No.: B140151
CAS No.: 126163-30-2
M. Wt: 158.14 g/mol
InChI Key: RBNNHALDGIKSBZ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a member of the class of compounds known as phenylethanols, which are characterized by the presence of a phenyl group attached to an ethanol moiety. The compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,3-difluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the Grignard reaction, where 2,3-difluorobenzyl bromide reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-(2,3-difluorophenyl)acetaldehyde using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 2-(2,3-difluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: Reduction of 2-(2,3-difluorophenyl)acetaldehyde back to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2,3-difluorophenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).

    Reduction: NaBH4, LiAlH4 in solvents like THF or diethyl ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(2,3-Difluorophenyl)acetaldehyde.

    Reduction: this compound.

    Substitution: 2-(2,3-Difluorophenyl)ethyl chloride.

Scientific Research Applications

2-(2,3-Difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties imparted by the difluorophenyl group.

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, potentially leading to more potent and specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)ethanol: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    2-(2,4-Difluorophenyl)ethanol: Another isomer with fluorine atoms at the 2 and 4 positions.

    2-(2,3-Dichlorophenyl)ethanol: Chlorine atoms instead of fluorine, affecting its reactivity and properties.

Uniqueness

2-(2,3-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This positioning can lead to differences in how the compound interacts with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,3-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNNHALDGIKSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378941
Record name 2-(2,3-Difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126163-30-2
Record name 2,3-Difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126163-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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